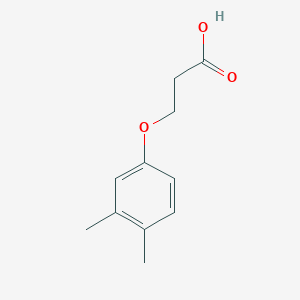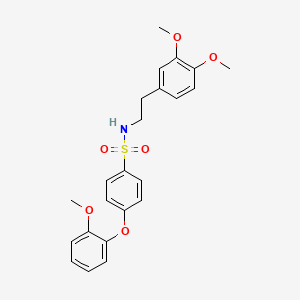
3-(3,4-Dimethylphenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3,4-Dimethylphenoxy)propanoic acid” is an organic compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 . This compound belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14O3/c1-8-3-4-10(7-9(8)2)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 154-156 degrees Celsius .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones : A study by Hogale, Shirke, and Kharade (1995) explores the synthesis of 2-(2,4-Dimethylphenoxy)propionic acid, which closely relates to 3-(3,4-Dimethylphenoxy)propanoic acid, used in the formation of benzofuro(2,3-c)pyrazol-3(1H)-ones (Hogale, Shirke, & Kharade, 1995).
- Water-Soluble Thermo-sensitive Resin : An et al. (2015) synthesized 3-(dimethylamino)propanoic acid, closely related to the compound , for developing water-soluble resin with potential applications in thermal laser imaging (An, Yu, Pu, & Li, 2015).
- Synthesis of Optically Pure Isoquinolinecarboxylic Acid : Research by O'reilly, Derwin, and Lin (1990) on synthesizing optically pure isoquinolinecarboxylic acid utilized a compound structurally similar to this compound, highlighting its role in medicinal chemistry (O'reilly, Derwin, & Lin, 1990).
Biological and Pharmaceutical Applications
- Chiral Stationary Phases for Enantioseparation : Chen et al. (2011) synthesized derivatives of diacids, including compounds akin to this compound, for use in chiral stationary phases, aiding in the separation of enantiomers in pharmaceuticals (Chen, Li, Xiao, Chen, Li, & Bai, 2011).
- Synthesis of Antioxidant Compounds : Dovbnya et al. (2022) conducted research on synthesizing antioxidant compounds using structures related to this compound, indicating its relevance in developing novel antioxidant agents (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Material Science and Polymer Chemistry
- Synthesis of Functionalized Toluene Derivatives : Cai et al. (2007) explored the synthesis of 3-(2'-tolyl)propanoic acid, a derivative of the compound in focus, for applications in material science and polymer chemistry (Cai, Fu, Li, Wan, & Shi, 2007).
Other Applications
- Study on Copper Complexes with Herbicides : Psomas et al. (1998) investigated copper complexes with herbicides including compounds structurally related to this compound, demonstrating its potential in agricultural chemistry (Psomas, Dendrinou-Samara, Philippakopoulos, Tangoulis, Raptopoulou, Samaras, & Kessissoglou, 1998).
- Interactions in Organic Compounds : Shimada et al. (2015) studied interactions between similar compounds and saccharides, which can have implications in understanding the physiological functions of such compounds (Shimada, Sato, Tokuji, & Nakamura, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-(3,4-dimethylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-4-10(7-9(8)2)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFLEOPCOYQELR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25173-39-1 |
Source


|
| Record name | 3-(3,4-dimethylphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2-methylphenyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B2418787.png)
![[(1R)-3-Methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid](/img/structure/B2418789.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2418792.png)


![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2418796.png)
![3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2418797.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide](/img/structure/B2418798.png)
![N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2418800.png)
![Diethyl 2,2'-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate](/img/structure/B2418802.png)
![4-amino-N-isopropyl-5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2418805.png)
![7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2418806.png)
![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2418807.png)
